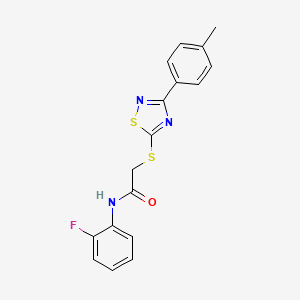![molecular formula C18H14FN7O2 B2745891 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1903153-57-0](/img/structure/B2745891.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its unique chemical structure and significant scientific interest. This compound integrates various functional groups, including a triazole ring, making it highly versatile in its reactivity and applications across chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
The compound interacts with both AChE and BuChE, inhibiting their activity . It has been found to exhibit a mixed-type inhibition mode against AChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic transmission, which can have various downstream effects depending on the specific neural pathways involved.
Result of Action
The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can have various effects at the molecular and cellular levels. For instance, it has been observed to have significant neuroprotective activity against H2O2-induced PC12 oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis begins with the preparation of 6-fluoro-4-oxobenzo[d][1,2,3]triazine as a key intermediate.
Formation of the Triazole Ring: : This involves reacting phenylhydrazine with propargyl chloride to form 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.
Final Coupling: : The intermediate products are combined under specific conditions, usually involving coupling agents like EDCI or DCC, to form the final compound.
Industrial Production Methods
In an industrial setting, the production often involves optimizing these steps for scalability. High-pressure reactors, automated flow systems, and robust purification techniques ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole and benzo[d][1,2,3]triazin-4(3H)-one moieties.
Reduction: : Selective reduction, often using reagents like sodium borohydride, can modify the carbonyl groups within the compound.
Substitution: : The fluorine atom on the benzo[d][1,2,3]triazin-4(3H)-one ring is a reactive site for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Sodium borohydride in methanol.
Substitution: : Potassium fluoride in DMF.
Major Products
The major products depend on the specific reaction conditions and reagents used. Typically, oxidation leads to the formation of more complex oxides, while reduction yields various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable reagent for synthesizing other complex molecules due to its functional groups.
Biology
Biologically, it is studied for its potential interactions with DNA and proteins, providing insights into cellular mechanisms.
Medicine
Medically, its derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry
Industrially, it's used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Uniqueness
Compared to other similar compounds, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its integrated functional groups that allow for diverse reactivity and applications.
Similar Compounds
N-(2-(6-bromo-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
These compounds share similar structures but differ in their halogen substituents, which can significantly influence their reactivity and applications.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O2/c19-12-6-7-15-14(10-12)18(28)25(24-22-15)9-8-20-17(27)16-11-21-26(23-16)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYSJPUOFLMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2745809.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2745810.png)
![Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2745811.png)

![5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B2745813.png)



![ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2745824.png)
![(E)-ethyl 2-(2-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745826.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745827.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2745829.png)
![N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide](/img/structure/B2745830.png)

